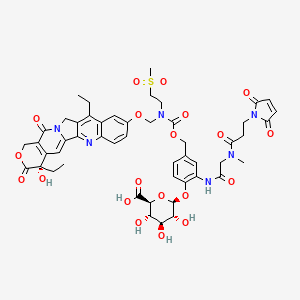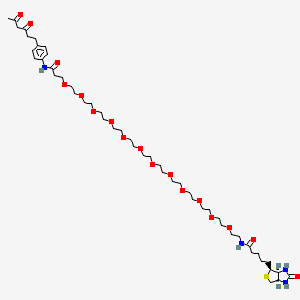
Diketone-PEG12-Biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diketone-PEG12-Biotin is a compound that serves as a polyethylene glycol-based linker for proteolysis-targeting chimeras (PROTACs). This compound connects two essential ligands, facilitating the formation of PROTAC molecules. It promotes selective protein degradation by exploiting the ubiquitin-proteasome system within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diketone-PEG12-Biotin involves the conjugation of a diketone moiety with a polyethylene glycol (PEG) chain and a biotin molecule. The diketone group is typically introduced through a Claisen condensation reaction, while the PEG chain is attached via etherification reactions. The biotin moiety is then linked to the PEG chain through amide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
化学反应分析
Types of Reactions
Diketone-PEG12-Biotin undergoes various chemical reactions, including:
Oxidation: The diketone group can be oxidized to form carboxylic acids.
Reduction: The diketone group can be reduced to form secondary alcohols.
Substitution: The biotin moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various biotin derivatives
科学研究应用
Diketone-PEG12-Biotin has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studying protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for cancer and other diseases.
Industry: Utilized in the production of biotinylated compounds for various biochemical assays
作用机制
Diketone-PEG12-Biotin exerts its effects by facilitating the formation of PROTAC molecules. These molecules consist of two ligands linked together: one ligand binds to an E3 ubiquitin ligase, and the other targets a specific protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
- Diketone-PEG4-Biotin
- Diketone-PEG8-Biotin
- Diketone-PEG24-Biotin
Uniqueness
Diketone-PEG12-Biotin is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for PROTAC synthesis. The PEG12 chain length offers a balance between hydrophilicity and hydrophobicity, making it suitable for various biological applications .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H82N4O17S/c1-40(54)38-43(55)11-8-41-6-9-42(10-7-41)51-47(57)12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-34-69-36-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-17-60-15-13-50-46(56)5-3-2-4-45-48-44(39-71-45)52-49(58)53-48/h6-7,9-10,44-45,48H,2-5,8,11-39H2,1H3,(H,50,56)(H,51,57)(H2,52,53,58)/t44-,45-,48-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYSEWVSVJTJHM-UMQMWPJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H82N4O17S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

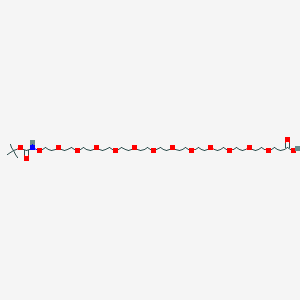
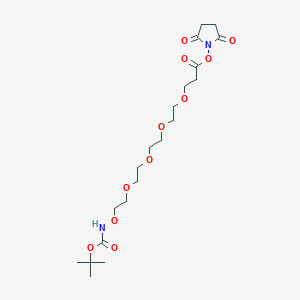
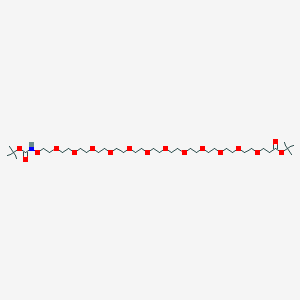
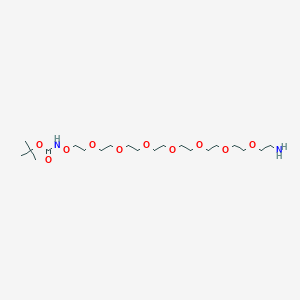
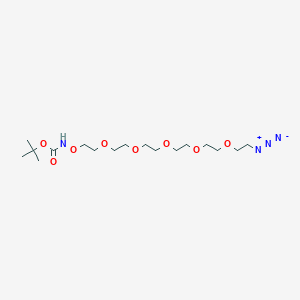
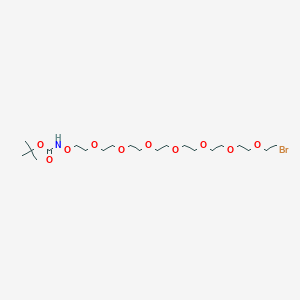
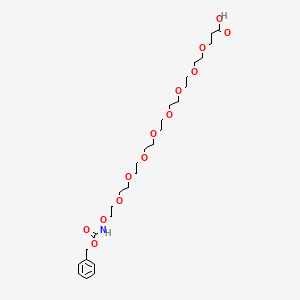
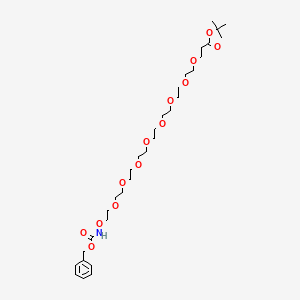

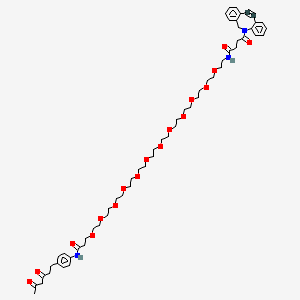
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8104503.png)

